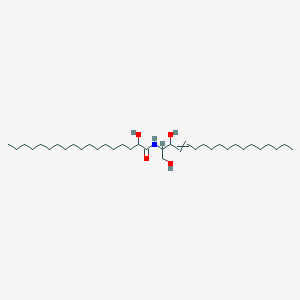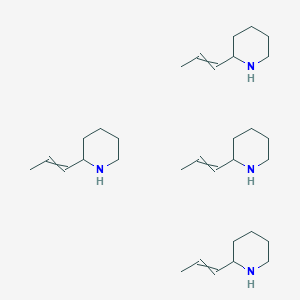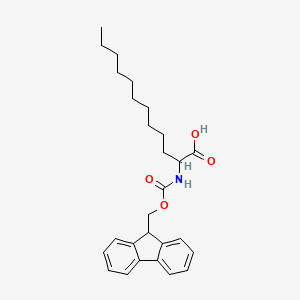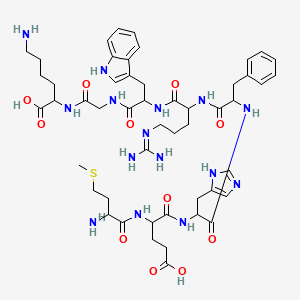
N-(1,3-dihydroxyoctadec-4-en-2-yl)-2-hydroxyoctadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-hydroxystearoylsphingosine is a bioactive lipid molecule that plays a crucial role in various cellular processes. It is a sphingolipid composed of a long-chain fatty acid, stearic acid, and a sphingoid base, sphingosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-hydroxystearoylsphingosine typically involves the acylation of sphingosine with 2-hydroxystearic acid. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for N-2-hydroxystearoylsphingosine are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-2-hydroxystearoylsphingosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide bond can produce primary amines .
Scientific Research Applications
N-2-hydroxystearoylsphingosine has a wide range of scientific research applications, including:
Mechanism of Action
N-2-hydroxystearoylsphingosine exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors on the cell surface, triggering intracellular signaling cascades that regulate cell growth, differentiation, and apoptosis . The compound’s mechanism of action involves the modulation of sphingolipid metabolism and the activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-2-hydroxyoctadecanoyl ceramide: Similar in structure but differs in the length of the fatty acid chain.
N-2-hydroxyoctadecanoylsphingosine: Another sphingolipid with a hydroxyl group at the second position of the fatty acid chain.
Uniqueness
N-2-hydroxystearoylsphingosine is unique due to its specific combination of a long-chain fatty acid and a sphingoid base, which confers distinct biological activities and functions . Its role in cell signaling and apoptosis sets it apart from other similar compounds .
Properties
Molecular Formula |
C36H71NO4 |
|---|---|
Molecular Weight |
582.0 g/mol |
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)-2-hydroxyoctadecanamide |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-35,38-40H,3-27,29,31-32H2,1-2H3,(H,37,41) |
InChI Key |
ZNZKGWLGVHSOIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese](/img/structure/B13391786.png)
![potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13391804.png)
![[[5-[6-Chloro-4-[1-(2-fluorophenyl)ethylamino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13391808.png)

![5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13391815.png)

![2-methylbutyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13391819.png)

![dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13391824.png)
![2,4-Dihydroxy-3-[3-(5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl)propanoylamino]benzoic acid](/img/structure/B13391825.png)
![7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13391838.png)
![6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid](/img/structure/B13391842.png)
![2-[2-(3,4-Dihydroxyphenyl)-7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13391847.png)
